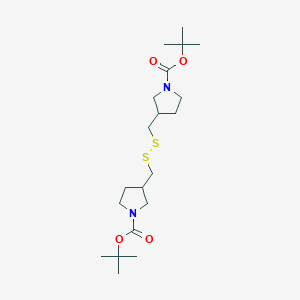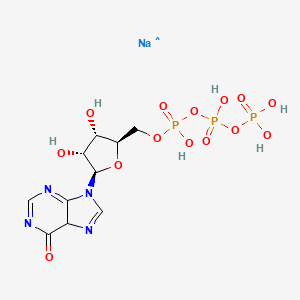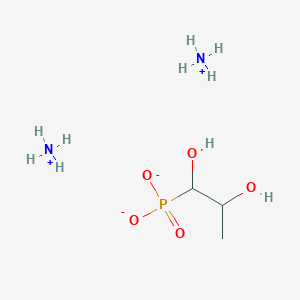
6-Bromo-3-hydroxy-3-phenyl-2-oxindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-hydroxy-3-phenyl-2-oxindole is a compound belonging to the class of oxindoles, which are heterocyclic compounds containing an indole ring fused with a ketone group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxy-3-phenyl-2-oxindole can be achieved through various synthetic routes. One common method involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst. This reaction typically yields 3-substituted-3-hydroxy-2-oxindoles in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial production.
化学反応の分析
Types of Reactions
6-Bromo-3-hydroxy-3-phenyl-2-oxindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxindole derivatives, while substitution reactions can produce a range of substituted oxindoles.
科学的研究の応用
6-Bromo-3-hydroxy-3-phenyl-2-oxindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Bromo-3-hydroxy-3-phenyl-2-oxindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Bromo-2-oxindole: A related compound used in the synthesis of anti-inflammatory agents.
3-Hydroxy-2-oxindole: Another oxindole derivative with potential biological activities.
Uniqueness
6-Bromo-3-hydroxy-3-phenyl-2-oxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C14H10BrNO2 |
|---|---|
分子量 |
304.14 g/mol |
IUPAC名 |
6-bromo-3-hydroxy-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-6-7-11-12(8-10)16-13(17)14(11,18)9-4-2-1-3-5-9/h1-8,18H,(H,16,17) |
InChIキー |
OAABHJJJUZBACO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)




![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
